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A comprehensive evaluation of the emerging anti-angiogenic peptide, Gersizangitide (also
known as AXT-107), reveals a unique dual mechanism of action that distinguishes it from
currently available therapies. While direct head-to-head preclinical studies with quantitative
efficacy data are not yet publicly available, this guide provides a comparative analysis based on
its mechanism, available preclinical safety and pharmacokinetic data, and a review of
established anti-angiogenic agents. This comparison is intended for researchers, scientists,
and drug development professionals.

Executive Summary

Gersizangitide is a 20-amino acid peptide derived from collagen IV that is currently in Phase
1/2a clinical development for the treatment of neovascular age-related macular degeneration
(nAMD) and diabetic macular edema (DME). Its novelty lies in its ability to simultaneously
inhibit the pro-angiogenic Vascular Endothelial Growth Factor (VEGF) pathway and activate the
vessel-stabilizing Tie2 pathway. This dual functionality suggests the potential for not only
preventing the growth of abnormal blood vessels but also enhancing the stability of existing
vasculature, a key factor in durable therapeutic outcomes.

Mechanism of Action: A Dual-Pronged Approach

Gersizangitide's distinct mechanism is mediated through its interaction with specific integrins
on the surface of endothelial cells:
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» VEGF Pathway Inhibition: By binding to avp33 and a5@1 integrins, Gersizangitide is
understood to interfere with the signaling of VEGF Receptor 2 (VEGFR2). This disruption
inhibits the downstream signaling cascade that leads to pathological angiogenesis and
increased vascular permeability.

o Tie2 Pathway Activation: Concurrently, Gersizangitide activates the Tie2 receptor, a critical
regulator of vascular quiescence and stability. Activated Tie2 signaling promotes the
tightening of endothelial cell junctions, reducing vascular leakage and inflammation.

This contrasts with established anti-angiogenic therapies that primarily focus on a single
pathway. Anti-VEGF biologics, such as aflibercept, bevacizumab, and ranibizumab, function by
directly sequestering VEGF-A. Other investigational peptides, like cilengitide and ATN-161,
have focused on inhibiting integrin function alone.
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Caption: Dual mechanism of action of Gersizangitide.

Preclinical Data Overview
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Gersizangitide (AXT-107): Publicly available preclinical data on Gersizangitide has primarily
focused on its safety and pharmacokinetic profile. Notably, preclinical studies in animal models
have demonstrated a prolonged intravitreal half-life of approximately 180 days.[1][2] Qualitative
assessments have shown that Gersizangitide effectively suppresses retinal and choroidal
neovascularization.[3][4][5] One study reported that a combination of Gersizangitide and
aflibercept led to a greater suppression of neovascularization than either agent administered
alone, suggesting potential for synergistic activity. It has been reported that Gersizangitide
exhibits a binding affinity for its target integrins in the nanomolar range, although specific
dissociation constants (Kd) have not been disclosed.

Comparator Anti-Angiogenic Agents: In contrast, extensive quantitative preclinical data is
available for established and other investigational anti-angiogenic agents.

Table 1: In Vitro Binding Affinity and Potency of Anti-VEGF Biologics

Binding Affinity

Agent Target (Kd) Potency (IC50)
Aflibercept VEGF-A ~0.5-2pM ~15 - 40 pM
Ranibizumab VEGF-A ~40 - 190 pM ~0.1-1.2nM
Bevacizumab VEGF-A ~50 - 60 pM ~0.5-1.5nM

Table 2: In Vitro Binding Affinity of Anti-Integrin Peptides

Binding Affinity (Kd or

Agent Target

< < IC50)
Cilengitide avp3 and avf5 integrins IC50: ~1 - 10 nM
ATN-161 o5B1 and av@3 integrins Kd: ~1 uM

Clinical Development Status

Gersizangitide is currently being evaluated in Phase 1/2a clinical trials for nAMD and DME,
with topline data anticipated in the second quarter of 2025. Aflibercept, bevacizumab, and
ranibizumab are approved and widely used for various retinal neovascular diseases. Cilengitide
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did not meet its primary endpoint in Phase 3 trials for glioblastoma, and ATN-161 has
completed Phase 1 trials for solid tumors.

Experimental Methodologies

The evaluation of anti-angiogenic peptides typically involves a standardized set of preclinical
experiments to determine their efficacy and mechanism of action.
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Caption: General preclinical experimental workflow.

1. In Vitro Assays:
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Binding Affinity Measurement: Techniques like Surface Plasmon Resonance (SPR) are
employed to quantify the binding kinetics and affinity (Kd) of the peptide to its target
protein(s).

Cell-Based Functional Assays: The biological activity of the peptides is assessed through
various cell-based assays, including:

o Endothelial Cell Proliferation Assays: To measure the inhibition of VEGF-induced
proliferation of endothelial cells (e.g., HUVECS).

o Cell Migration Assays: To evaluate the inhibition of endothelial cell migration, a key step in
angiogenesis.

o Receptor Phosphorylation Assays: To confirm the modulation of target receptor activity
(e.g., inhibition of VEGFR2 phosphorylation or activation of Tie2 phosphorylation).

. Preclinical In Vivo Models:

Laser-Induced Choroidal Neovascularization (CNV) Model: Commonly used in rodents and
non-human primates, this model mimics key aspects of nAMD by inducing the growth of new
blood vessels from the choroid.

Oxygen-Induced Retinopathy (OIR) Model: This model in neonatal rodents is representative
of ischemic retinopathies and is used to study the inhibition of retinal neovascularization.

Transgenic Models: Genetically modified animals, such as the rho/VEGF mouse model
which overexpresses VEGF in the retina, are also utilized to assess the efficacy of anti-
angiogenic therapies.

. In Vivo Efficacy Evaluation:

Imaging: Non-invasive techniques such as fluorescein angiography and optical coherence
tomography (OCT) are used to visualize and quantify vascular leakage and retinal
thickening.

Histology: Post-mortem analysis of eye tissues provides detailed information on the extent of
neovascularization and changes in retinal structure.
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Future Outlook

Gersizangitide's unique dual mechanism of action, combined with its potential for extended
duration of action, positions it as a promising next-generation therapy for retinal vascular
diseases. The forthcoming results from its clinical trials will be critical in establishing its clinical
efficacy and safety profile in comparison to the current standard of care. The scientific
community awaits these findings with considerable interest, as they could herald a significant
advancement in the management of these sight-threatening conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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